molecular formula C11H21NO3S B14408928 4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid CAS No. 80379-75-5

4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid

Cat. No.: B14408928
CAS No.: 80379-75-5
M. Wt: 247.36 g/mol
InChI Key: MQUIONQFCCFTPG-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid is an organic compound with the molecular formula C10H21NO3S. It is a homolog of CHES and CAPS, with a higher pKa and similar utility in biological systems . This compound is known for its buffering capabilities and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid typically involves the reaction of cyclohexylamine with a suitable sulfonic acid derivative. One common method includes the use of 4-chlorobut-2-ene-1-sulfonic acid as a starting material, which reacts with cyclohexylamine under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C, with a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed hydrogenation can be employed to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This is achieved through the compound’s ability to donate or accept protons, thereby stabilizing the pH. The molecular targets and pathways involved include interactions with various enzymes and proteins that are sensitive to pH changes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid is unique due to its higher pKa compared to CHES and CAPS, making it suitable for applications requiring a higher pH range. Its structure also allows for specific interactions in biological systems that may not be possible with other similar compounds .

Properties

CAS No.

80379-75-5

Molecular Formula

C11H21NO3S

Molecular Weight

247.36 g/mol

IUPAC Name

4-(cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid

InChI

InChI=1S/C11H21NO3S/c1-10(9-16(13,14)15)7-8-12-11-5-3-2-4-6-11/h7,11-12H,2-6,8-9H2,1H3,(H,13,14,15)

InChI Key

MQUIONQFCCFTPG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNC1CCCCC1)CS(=O)(=O)O

Origin of Product

United States

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